molecular formula C14H13ClN4OS B12921430 4-Pyrimidinamine, 6-chloro-2-(((1S)-1-(3-methylfuro(2,3-c)pyridin-5-yl)ethyl)thio)- CAS No. 185219-94-7

4-Pyrimidinamine, 6-chloro-2-(((1S)-1-(3-methylfuro(2,3-c)pyridin-5-yl)ethyl)thio)-

Cat. No.: B12921430
CAS No.: 185219-94-7
M. Wt: 320.8 g/mol
InChI Key: HVJJCKGACVVWRD-QMMMGPOBSA-N
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Description

(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chloro group, a furo-pyridine moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furo-pyridine moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[2,3-c]pyridine ring.

    Introduction of the chloro group: The chloro group is introduced through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions, such as the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-Chloro-2-((1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine is unique due to its specific combination of functional groups and its stereochemistry. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

185219-94-7

Molecular Formula

C14H13ClN4OS

Molecular Weight

320.8 g/mol

IUPAC Name

6-chloro-2-[(1S)-1-(3-methylfuro[2,3-c]pyridin-5-yl)ethyl]sulfanylpyrimidin-4-amine

InChI

InChI=1S/C14H13ClN4OS/c1-7-6-20-11-5-17-10(3-9(7)11)8(2)21-14-18-12(15)4-13(16)19-14/h3-6,8H,1-2H3,(H2,16,18,19)/t8-/m0/s1

InChI Key

HVJJCKGACVVWRD-QMMMGPOBSA-N

Isomeric SMILES

CC1=COC2=CN=C(C=C12)[C@H](C)SC3=NC(=CC(=N3)Cl)N

Canonical SMILES

CC1=COC2=CN=C(C=C12)C(C)SC3=NC(=CC(=N3)Cl)N

Origin of Product

United States

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